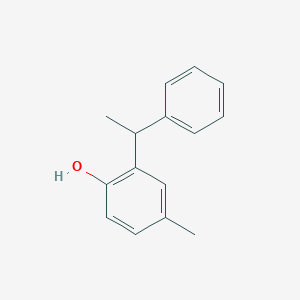

4-Methyl-2-(1-phenylethyl)phenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-2-(1-phenylethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11-8-9-15(16)14(10-11)12(2)13-6-4-3-5-7-13/h3-10,12,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRYJQNZAYJVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817-67-0 | |

| Record name | 2-(alpha-Methylbenzyl)-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-(1-phenylethyl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(alpha-Methylbenzyl)-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(.ALPHA.-METHYLBENZYL)-P-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX04Q6P39N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Methyl 2 1 Phenylethyl Phenol

Alkylation Approaches to Phenolic Scaffolds

The introduction of alkyl groups onto a phenol (B47542) ring is a fundamental transformation in organic synthesis, leading to a diverse array of valuable compounds.

Friedel-Crafts Alkylation Mechanisms and Catalysis

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a pivotal method for C-C bond formation on aromatic rings. nih.govwikipedia.org It involves the alkylation of an aromatic ring with an alkyl halide, alkene, or alcohol in the presence of a catalyst, typically a strong Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). wikipedia.orgmt.compw.live The reaction proceeds via electrophilic aromatic substitution. wikipedia.orgmt.com Modern iterations of this reaction often utilize more environmentally benign and efficient catalysts, including acidic oxides, sulfides, modified zeolites, and Brønsted or Lewis superacids. nih.govjk-sci.com

The initial step in Friedel-Crafts alkylation is the generation of a carbocation electrophile. mt.comjk-sci.com When an alkyl halide is used, the Lewis acid catalyst assists in the ionization of the halide, forming a carbocation. mt.comjk-sci.com The stability of the resulting carbocation is a critical factor, with tertiary carbocations being more stable and thus more readily formed than secondary or primary carbocations. numberanalytics.com For primary alkyl halides, a discrete carbocation may not form; instead, a complex between the alkyl halide and the Lewis acid acts as the electrophile. pw.live This carbocation or carbocation-like species is then attacked by the electron-rich aromatic ring. mt.comlibretexts.org

A significant characteristic of the carbocation intermediate is its propensity to undergo rearrangement to a more stable form, if possible, through hydride or alkyl shifts. libretexts.orgmasterorganicchemistry.comsoftbeam.net For instance, the alkylation of benzene (B151609) with n-propyl chloride can yield isopropylbenzene as the major product due to the rearrangement of the primary propyl carbocation to the more stable secondary isopropyl carbocation. pw.liveyoutube.com

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. This directing effect is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho and para positions. numberanalytics.com Consequently, the incoming electrophile, in this case, the 1-phenylethyl carbocation, will preferentially substitute at the positions ortho and para to the hydroxyl group.

In the synthesis of 4-Methyl-2-(1-phenylethyl)phenol, the starting material is p-cresol (B1678582) (4-methylphenol). The methyl group is also an activating, ortho-, para-directing group. Therefore, the incoming 1-phenylethyl group is directed to the positions ortho to the hydroxyl group (positions 2 and 6) and para to the methyl group (which is the same as the hydroxyl-para position). The steric hindrance from the existing methyl group and the hydroxyl group influences the final position of the bulky 1-phenylethyl group, favoring substitution at the less hindered ortho position (position 2). numberanalytics.com The choice of catalyst can also influence regioselectivity. jk-sci.com For instance, a dual-catalyst system of ZnCl₂ and camphorsulfonic acid (CSA) has been shown to favor ortho-alkylation of phenols with secondary alcohols. chemrxiv.org

Grignard Reagent-Mediated Synthetic Pathways for Substituted Phenols

Grignard reagents, organomagnesium halides (R-Mg-X), are potent nucleophiles and strong bases widely used in organic synthesis for forming carbon-carbon bonds. youtube.comacs.org While not a direct method for alkylating phenols, Grignard reagents can be instrumental in synthesizing substituted phenols through a multi-step process. stackexchange.com A common route involves the reaction of an aryl halide with magnesium to form an aryl Grignard reagent. acs.orgstackexchange.com This is then reacted with a trialkyl borate, followed by oxidative workup with basic hydrogen peroxide to yield the corresponding phenol. stackexchange.com

Alternatively, Grignard reagents can be used to synthesize the alkylating agent itself. For example, a Grignard reagent can be added to an aldehyde or ketone to produce a secondary or tertiary alcohol. youtube.commasterorganicchemistry.com This alcohol can then be used as the alkylating agent in a Friedel-Crafts reaction. nih.govnih.gov

Total Synthesis Strategies for Alpha-Methylbenzylphenol Derivatives

The total synthesis of alpha-methylbenzylphenol derivatives, a class that includes 4-Methyl-2-(1-phenylethyl)phenol, often employs Friedel-Crafts alkylation as a key step. The general strategy involves the reaction of a substituted phenol with styrene (B11656) or a styrene derivative in the presence of an acid catalyst.

For the synthesis of 4-Methyl-2-(1-phenylethyl)phenol, p-cresol is reacted with styrene. The acid catalyst protonates styrene to generate the stable secondary benzylic carbocation (1-phenylethyl cation). This electrophile then attacks the electron-rich ring of p-cresol, primarily at the position ortho to the hydroxyl group, to yield the desired product.

Recent advancements have focused on developing more efficient and environmentally friendly catalytic systems for these syntheses. nih.govnih.gov For example, NPS-1 supported phosphotungstic acid has been used as a catalyst for the synthesis of 4-tert-butyl-2-(α-methyl benzyl)phenol from 4-tert-butylphenol (B1678320) and styrene. gychbjb.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts in the synthesis of 4-Methyl-2-(1-phenylethyl)phenol. Key parameters that can be adjusted include:

Catalyst Choice and Loading: The activity of the Lewis acid catalyst significantly impacts the reaction. jk-sci.com Very active catalysts like AlCl₃ can lead to side reactions, while milder catalysts like SnCl₄ or FeCl₃ may offer better control. jk-sci.com The amount of catalyst used is also important; catalytic amounts are preferred over stoichiometric quantities to minimize waste and cost. nih.gov

Temperature: The reaction temperature can influence both the reaction rate and the selectivity. Higher temperatures can lead to faster reactions but may also promote the formation of undesired byproducts and rearrangements. softbeam.net

Reaction Time: The duration of the reaction needs to be sufficient to ensure complete conversion of the starting materials but not so long as to allow for product degradation or isomerization.

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates.

Reactant Ratio: Using an excess of the aromatic substrate can help to minimize polyalkylation, a common side reaction in Friedel-Crafts alkylations where multiple alkyl groups are added to the aromatic ring. pw.livejk-sci.com

A study on the synthesis of 4-tert-butyl-2-(α-methyl benzyl)phenol found optimal conditions to be a reaction temperature of 70 °C, a reaction time of 30 minutes, a molar ratio of styrene to 4-tert-butylphenol of 1.3:1, and a catalyst dosage of 0.2% of the 4-tert-butylphenol mass, achieving a yield of 70.3%. gychbjb.com These findings provide a valuable starting point for optimizing the synthesis of the structurally similar 4-Methyl-2-(1-phenylethyl)phenol.

Table of Reaction Parameters and Their Impact on Synthesis

| Parameter | Effect on Yield and Selectivity |

|---|---|

| Catalyst Activity | Stronger catalysts increase reaction rate but may decrease selectivity and cause rearrangements. pw.livejk-sci.com |

| Temperature | Higher temperatures increase reaction rate but can lead to byproducts. softbeam.net |

| Reactant Ratio | An excess of the phenolic substrate can minimize polyalkylation. jk-sci.com |

| Reaction Time | Must be optimized to ensure complete conversion without product degradation. |

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Methyl-2-(1-phenylethyl)phenol |

| Aluminum chloride |

| Benzene |

| Camphorsulfonic acid |

| Ethylbenzene |

| Ferric chloride |

| Isopropylbenzene |

| n-Propyl chloride |

| p-Cresol |

| Phenol |

| Styrene |

| Tin(IV) chloride |

| Zinc chloride |

| 4-tert-Butyl-2-(α-methyl benzyl)phenol |

| 4-tert-butylphenol |

| 4-Methyl-2,6-bis(1-phenylethyl)phenol (B161580) |

| 4-(1-Phenylethyl)phenol (B155313) |

| 4-(1-Methyl-1-phenylethyl)phenol |

| (E)-4-Methyl-2-[(R)-1-phenylethyliminomethyl]phenol |

| 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid |

| 2-chloro-N-(l -phenyl ethyl) acetamide |

| Triethanolamine |

| 1-Phenylethyl amine |

| Chloroacetylchloride |

| Triethylamine |

Methodologies for Product Isolation and Purity Enhancement

The final stage in the synthesis of 4-Methyl-2-(1-phenylethyl)phenol involves the crucial steps of isolating the target molecule from the reaction mixture and enhancing its purity. The selection of an appropriate purification strategy is dependent on the nature of the impurities present and the desired final purity of the compound. Commonly employed techniques include chromatographic methods and recrystallization, which can be used individually or in combination to achieve high-purity 4-Methyl-2-(1-phenylethyl)phenol.

Chromatographic techniques are powerful tools for the separation of closely related compounds, such as the isomers and byproducts typically found in the crude product of the alkylation of p-cresol with styrene. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable for the analysis and purification of phenolic compounds.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a widely used method for the separation of alkylphenols. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. For compounds like 4-Methyl-2-(1-phenylethyl)phenol, a C18 or C8 column is typically employed. The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.

A generalized approach for the preparative HPLC purification of a crude mixture containing 4-Methyl-2-(1-phenylethyl)phenol would involve the following:

| Parameter | Condition |

| Column | Reverse-phase C18, preparative scale |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Detector | UV at a wavelength such as 254 nm or 280 nm |

| Flow Rate | Optimized for column dimensions |

| Injection Volume | Dependent on column loading capacity |

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is an excellent technique for the analysis of volatile and thermally stable compounds like 4-Methyl-2-(1-phenylethyl)phenol. For purification purposes, preparative GC can be employed, although it is less common for large-scale purification than preparative HPLC. The choice of the GC column is critical for achieving good separation of isomers. A capillary column with a nonpolar or medium-polarity stationary phase is often suitable.

General conditions for the GC analysis of similar phenolic compounds are summarized below:

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250-280 °C |

| Oven Program | Temperature gradient to separate components by boiling point |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Recrystallization is a classic and highly effective method for purifying solid organic compounds. The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities will either be highly soluble or insoluble at all temperatures.

For a phenolic compound like 4-Methyl-2-(1-phenylethyl)phenol, a variety of solvents could be screened for their suitability. The selection process is often empirical. A common approach is to test single solvents and mixed solvent systems.

| Solvent/System | Rationale |

| Toluene | Aromatic solvent that may have good solubility for the aromatic phenol at high temperatures. |

| Heptane or Hexane | Nonpolar solvents in which the phenol may have lower solubility, potentially useful as an anti-solvent. |

| Ethanol/Water | A polar protic solvent system where the ratio can be adjusted to fine-tune the solubility. |

| Ethyl Acetate/Hexane | A moderately polar solvent system that offers a wide range of polarities. |

The general procedure for recrystallization involves dissolving the crude solid in a minimum amount of a suitable hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly. The slow cooling promotes the formation of pure crystals, leaving the soluble impurities in the mother liquor. The purified crystals are then collected by filtration.

In addition to standard recrystallization, other techniques such as melt crystallization have been explored for the purification of alkylated phenols, which can be advantageous in avoiding the use of large volumes of solvents.

Chemical Reactivity and Transformation Studies of 4 Methyl 2 1 Phenylethyl Phenol

Oxidative Chemical Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. These reactions are of significant interest due to their relevance in both synthetic chemistry and biological processes. For sterically hindered phenols, such as 4-Methyl-2-(1-phenylethyl)phenol, oxidation often involves the formation of phenoxyl radicals as key intermediates. vinatiorganics.comvinatiorganics.com These radicals are stabilized by the bulky substituents, which can influence the subsequent reaction pathways. vinatiorganics.comvinatiorganics.com

One major pathway for the oxidation of phenols is through oxidative coupling, a reaction that can form new carbon-carbon or carbon-oxygen bonds. wikipedia.orgnih.gov This process is often catalyzed by transition metal complexes and proceeds through the formation of phenoxyl radicals. wikipedia.org For a phenol (B47542) with substitution at the ortho and para positions, such as 4-Methyl-2-(1-phenylethyl)phenol, oxidative coupling can lead to the formation of biphenol structures or more complex polyphenolic compounds. The specific products formed will depend on the reaction conditions and the ability of the phenoxyl radical to dimerize or react with other phenol molecules.

A significant oxidative pathway for 2-substituted phenols is the formation of quinone methides (QMs). nih.govacs.org These are highly reactive intermediates that have been described as "elusive" but are crucial in many chemical and biological processes. nih.gov The formation of an ortho-quinone methide (o-QM) from 4-Methyl-2-(1-phenylethyl)phenol would involve the formal loss of a hydrogen atom from the hydroxyl group and a hydrogen from the benzylic position of the 1-phenylethyl group.

The generation of o-QMs is commonly achieved through the elimination of a stable molecule, like water, from the benzylic position of a 2-substituted phenol. nih.gov The stability and reactivity of the resulting QM are highly dependent on the substitution pattern of the aromatic ring. nih.gov Electron-donating groups generally facilitate their formation. nih.gov These QMs are polarized molecules that can act as Michael acceptors, readily reacting with nucleophiles. nih.gov Theoretical studies have confirmed the viability of QM formation from substituted phenols, suggesting it as a key intermediate in reactions like phenol-formaldehyde resin synthesis. mdpi.comresearchgate.net

Reductive Chemical Transformations

While phenols are more commonly studied for their oxidative reactions, they can undergo reductive transformations, although these are less frequent. The phenolic hydroxyl group itself is generally resistant to reduction. However, the aromatic ring can be reduced under certain conditions, for example, through catalytic hydrogenation at high pressure and temperature, which would yield the corresponding substituted cyclohexanol.

More relevant to the transformations of this compound are the reductive reactions of its oxidized derivatives. For instance, should the phenol be oxidized to a quinone-type species, these can be readily reduced back to a hydroquinone.

Furthermore, the ether derivatives of phenols can undergo reductive cleavage. For example, if the hydroxyl group of 4-Methyl-2-(1-phenylethyl)phenol is converted to an ether, this ether linkage can be cleaved to regenerate the phenol. Various reagents and catalytic systems are available for the reductive cleavage of C-O bonds in ethers. organic-chemistry.org

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of 4-Methyl-2-(1-phenylethyl)phenol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the hydroxyl group. researchgate.netbyjus.com This group directs incoming electrophiles to the ortho and para positions. byjus.com

Common electrophilic aromatic substitution reactions for phenols include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. For instance, halogenation of phenols can occur even without a Lewis acid catalyst due to the highly activated ring. byjus.com Nitration with dilute nitric acid typically yields a mixture of ortho and para nitro phenols. byjus.com The specific reaction conditions can be tuned to favor mono- or poly-substitution.

A search of chemical databases reveals the existence of 2-nitro-4-(1-methyl-1-phenylethyl)phenol, indicating that nitration of the parent compound is a known transformation. nih.gov

The regioselectivity of electrophilic aromatic substitution on 4-Methyl-2-(1-phenylethyl)phenol is governed by the directing effects and steric hindrance of the substituents.

Hydroxyl Group (-OH): This is a powerful activating group and a strong ortho, para-director.

Methyl Group (-CH₃): This is a weakly activating group and an ortho, para-director.

1-Phenylethyl Group (-CH(CH₃)C₆H₅): This is a bulky, weakly activating group and an ortho, para-director.

The positions on the aromatic ring available for substitution are C3, C5, and C6.

Position C6: This position is ortho to the hydroxyl group and meta to the methyl group. It is sterically hindered by the adjacent bulky 1-phenylethyl group.

Position C3: This position is meta to the hydroxyl group and ortho to both the methyl and 1-phenylethyl groups.

Position C5: This position is para to the 1-phenylethyl group, ortho to the methyl group, and meta to the hydroxyl group.

Given these factors, electrophilic attack is most likely to occur at the positions most activated by the hydroxyl group and least sterically hindered. The position ortho to the hydroxyl group (C6) is significantly hindered by the adjacent 1-phenylethyl group. The other position ortho to the hydroxyl group (C2) is already substituted. The position para to the hydroxyl group (C4) is also substituted with a methyl group. Therefore, substitution will likely be directed to the remaining available positions, with the precise outcome depending on the electrophile and reaction conditions. The electronic activation from the hydroxyl group is strongest at the ortho and para positions.

Derivatization Chemistry for Research Applications

The derivatization of phenols is a common strategy in chemical research for a variety of purposes, including to improve their solubility in different solvents, to protect the hydroxyl group during other chemical transformations, or to enhance their analytical detection. nih.gov

Common derivatization reactions for the hydroxyl group include esterification and etherification. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding ester. Reaction with an alkyl halide under basic conditions would produce an ether. These derivatizations can alter the chemical and physical properties of the molecule, which can be useful for specific applications.

Silylation is a widely used method for the derivatization of hydroxyl groups. This reaction involves the replacement of the acidic proton of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This is typically achieved by reacting the phenol with a silyl halide (e.g., trimethylsilyl chloride) or another silylating agent in the presence of a base.

Silyl ethers are generally more volatile and thermally stable than the parent phenols, which makes them amenable to analysis by techniques such as gas chromatography. They are also widely used as protecting groups in organic synthesis due to their ease of formation and cleavage under specific conditions. The existence of silylated phenols in the chemical literature, such as 4-[Methyl(phenyl)silyl]phenol, demonstrates the utility of this derivatization strategy. nih.gov

Alkylation and Acylation Strategies for Structural Modification

The structural modification of 4-Methyl-2-(1-phenylethyl)phenol through alkylation and acylation reactions represents a key strategy for altering its physicochemical properties and exploring its potential in various applications. These reactions primarily target the nucleophilic phenolic hydroxyl group, leading to the formation of ethers (O-alkylation) and esters (O-acylation). Additionally, under certain conditions, electrophilic substitution on the aromatic ring (C-alkylation and C-acylation) can occur, further diversifying the molecular architecture.

Alkylation Strategies

Alkylation of 4-Methyl-2-(1-phenylethyl)phenol can proceed via two main pathways: O-alkylation at the hydroxyl group to form ethers, and C-alkylation at the electron-rich aromatic ring. The regioselectivity of the reaction is highly dependent on the choice of reagents, catalyst, and reaction conditions.

O-Alkylation (Ether Formation):

The conversion of the phenolic hydroxyl group to an ether is a common strategy to modify the compound's polarity, solubility, and hydrogen-bonding capacity. A widely employed method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. google.com

Another approach involves the dehydrative alkylation of phenols with alcohols, which can be catalyzed by various acids. doi.orgrsc.org This method is considered a greener alternative as the only byproduct is water. For instance, the use of a trityl cation-based catalyst in the presence of triflic anhydride has been shown to facilitate the C-alkylation of substituted phenols with secondary alcohols. doi.org While this specific study focused on C-alkylation, the underlying principle of alcohol activation can be adapted for O-alkylation under different catalytic systems. rsc.org

Illustrative research findings for the O-alkylation of a model compound, p-cresol (B1678582), which shares the 4-methylphenol core with the target molecule, demonstrate the feasibility of such transformations. For example, the alkylation of p-cresol with tert-butyl alcohol can be efficiently catalyzed by deep eutectic solvents, highlighting the potential for environmentally benign methodologies. mdpi.com

| Reactant | Alkylating Agent | Catalyst/Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| p-Cresol | tert-Butyl Alcohol | Deep Eutectic Solvent (Caprolactam/p-Toluenesulfonic Acid) | - | 2-tert-Butyl-4-methylphenol | mdpi.com |

| Phenol | Dimethyl Sulfate | Aluminum-Mercury Couple/Sodium Hydroxide | Ether | Anisole | google.com |

| N-Acetylneuraminic Acid Derivative (with phenolic hydroxyl) | Propargyl Bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 4-O-Propargyl Ether Derivative | nih.gov |

C-Alkylation:

Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto the aromatic ring of phenols. slchemtech.com The reaction typically employs an alkyl halide or an olefin as the alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). slchemtech.com The substitution pattern is governed by the directing effects of the hydroxyl and alkyl substituents already present on the ring. In the case of 4-Methyl-2-(1-phenylethyl)phenol, the incoming alkyl group would be directed to the positions ortho and para to the hydroxyl group.

Acylation Strategies

Similar to alkylation, acylation can occur at either the phenolic oxygen (O-acylation) or the aromatic ring (C-acylation), yielding esters and phenolic ketones, respectively. The choice between O- and C-acylation can often be controlled by the reaction conditions. ucalgary.ca

O-Acylation (Ester Formation):

The esterification of the phenolic hydroxyl group is a straightforward method to introduce an acyl group. This can be achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base or under catalyst-free conditions at elevated temperatures. mdpi.comrsc.org The resulting esters are often less polar than the parent phenol. Selective acylation of phenolic hydroxyl groups in the presence of other hydroxyl groups, such as in (hydroxyalkyl)phenols, can be achieved using specific reagents like vinyl carboxylates in the presence of rubidium fluoride. researchgate.net

| Reactant | Acylating Agent | Catalyst/Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Phenol | Acetic Anhydride | None | Solvent-free | Phenyl Acetate | mdpi.com |

| (Hydroxyalkyl)phenol | Vinyl Acetate | Rubidium Fluoride | Acetonitrile (B52724) | Phenolic Acetate Ester | researchgate.net |

| Phenol | Organic Salts (as acyl source) | Diethylaminosulfur Trifluoride (DAST) | - | Phenolic Ester | rsc.org |

C-Acylation (Phenolic Ketone Formation):

The introduction of an acyl group onto the aromatic ring is typically accomplished through the Friedel-Crafts acylation reaction. researchgate.net This reaction involves an acyl chloride or anhydride and a Lewis acid catalyst. google.com For phenols, the reaction can sometimes lead to a mixture of O- and C-acylated products. However, under conditions of thermodynamic control, such as higher temperatures and the presence of a catalyst like AlCl₃, the more stable C-acylated product is favored. ucalgary.ca A well-known variant is the Fries rearrangement, where an O-acylated phenol rearranges to a C-acylated phenol in the presence of a Lewis acid. ucalgary.ca

Ruthenium-catalyzed oxidative C-H acylation of phenols with aldehydes has emerged as a regioselective method to form 2-acylphenols. nih.gov This approach avoids the use of harsh Lewis acids and offers a direct route to phenolic ketones. For p-cresol, ortho-acylation with various organic acids in the presence of tin(IV) chloride has been demonstrated, yielding ortho-acylated products in high yields. researchgate.net

Computational and Theoretical Investigations of 4 Methyl 2 1 Phenylethyl Phenol

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of electronic structure and geometry.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. In the context of 4-Methyl-2-(1-phenylethyl)phenol, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This is achieved by minimizing the total energy of the molecule. The choice of functional and basis set is critical for the accuracy of these calculations. For organic molecules like 4-Methyl-2-(1-phenylethyl)phenol, hybrid functionals such as B3LYP are commonly used in conjunction with basis sets like 6-311++G(d,p) to provide a reliable description of the molecular geometry. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Table 1: Optimized Geometrical Parameters of 4-Methyl-2-(1-phenylethyl)phenol using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length | C-O | 1.36 Å |

| O-H | 0.96 Å | |

| C-C (Aromatic) | 1.39 - 1.41 Å | |

| C-C (Aliphatic) | 1.53 - 1.54 Å | |

| Bond Angle | C-O-H | 109.5° |

| C-C-C (Ring) | ~120° | |

| Dihedral Angle | C-C-C-C (Ring) | ~0° |

Note: The values presented are typical and may vary slightly depending on the specific computational setup.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For 4-Methyl-2-(1-phenylethyl)phenol, the HOMO is typically localized on the phenol (B47542) ring, particularly the electron-rich oxygen atom and the aromatic system, while the LUMO is distributed over the phenyl and phenol rings.

Table 2: Calculated Frontier Molecular Orbital Energies of 4-Methyl-2-(1-phenylethyl)phenol

| Parameter | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -0.25 |

| Energy Gap (ΔE) | 5.62 |

Note: These values are illustrative and can be influenced by the computational method and level of theory.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential. Red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions correspond to positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. In 4-Methyl-2-(1-phenylethyl)phenol, the MEP surface typically shows a region of high negative potential around the phenolic oxygen atom, making it a likely site for hydrogen bonding and electrophilic interactions. The hydrogen atom of the hydroxyl group exhibits a positive potential, indicating its acidic nature.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (target), such as a protein or enzyme.

Predictive Modeling of Binding Mechanisms

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule. This technique is instrumental in understanding the binding mechanism of 4-Methyl-2-(1-phenylethyl)phenol with various biological targets. The process involves generating a multitude of possible binding poses of the ligand within the active site of the protein and then using a scoring function to rank these poses based on their predicted binding affinity. The results of docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For 4-Methyl-2-(1-phenylethyl)phenol, the phenolic hydroxyl group is often predicted to act as a hydrogen bond donor or acceptor, while the phenyl and methyl-substituted phenol rings can engage in hydrophobic and π-π stacking interactions with the amino acid residues in the binding pocket of a target protein.

Computational Analysis of Protein-Ligand Complex Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of the conformational changes and stability of the complex. By analyzing the trajectory of the simulation, researchers can assess the stability of the predicted binding pose and the persistence of key interactions. Parameters such as root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of individual residues, and the analysis of intermolecular hydrogen bonds over the simulation time are used to evaluate the stability of the 4-Methyl-2-(1-phenylethyl)phenol-protein complex. These simulations provide a more realistic and detailed understanding of the binding event at an atomic level.

Mechanistic Elucidation of Catalyzed Reactions through Computational Modeling

To understand the intricacies of a catalyzed reaction, computational models would be employed to map out the entire reaction mechanism. This would involve identifying all elementary steps, including reactant coordination, bond breaking and formation, and product release.

Energy Profile Analysis of Reaction Pathways

A key component of such a study would be the generation of a potential energy surface (PES) for the reaction. The PES illustrates the energy of the system as a function of the geometric coordinates of the atoms involved. By identifying the minimum energy pathways on this surface, researchers can determine the most likely reaction routes. This analysis would provide crucial data points, such as the energies of reactants, intermediates, transition states, and products.

An interactive data table, if data were available, would typically present these findings as follows:

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | Catalyst + Substrate | 0.0 |

| Intermediate 1 | Catalyst-Substrate Complex | Data not available |

| Transition State 1 | [Transition State Structure] | Data not available |

| Intermediate 2 | [Intermediate Structure] | Data not available |

| Transition State 2 | [Transition State Structure] | Data not available |

| Products | Catalyst + Product | Data not available |

Investigation of Catalyst Role in Intermediate Stabilization and Activation Energy Reduction

Computational models are instrumental in visualizing and quantifying the interaction between the catalyst and the reacting molecules. Analysis of the electronic structure and bonding within the catalyst-substrate complexes would reveal how the catalyst stabilizes intermediates, which are often transient and difficult to observe experimentally. Furthermore, by comparing the energy of the transition states in the catalyzed versus the uncatalyzed reaction, the reduction in activation energy can be precisely calculated. This quantitative measure is a direct indicator of the catalyst's efficiency.

A hypothetical data table summarizing the catalyst's effect might look like this:

| Reaction Parameter | Uncatalyzed Reaction (kcal/mol) | Catalyzed Reaction (kcal/mol) |

| Activation Energy | Data not available | Data not available |

| Intermediate Stability | Data not available | Data not available |

Without dedicated research on 4-Methyl-2-(1-phenylethyl)phenol, any discussion on these topics would be purely speculative and would not meet the standards of a scientifically accurate article. The absence of such studies highlights a potential area for future research within the field of computational catalysis.

Advanced Applications in Chemical Sciences and Materials Research

Ligand Design in Coordination Chemistry

The design and synthesis of ligands are fundamental to the development of coordination compounds with tailored electronic and steric properties. The phenolic moiety of 4-Methyl-2-(1-phenylethyl)phenol serves as an excellent building block for creating ligands that can form stable complexes with a variety of metal ions.

Synthesis and Characterization of Metal-Phenol Complexes

The synthesis of metal complexes involving substituted phenols, such as 4-Methyl-2-(1-phenylethyl)phenol, typically involves the deprotonation of the phenolic hydroxyl group to form a phenolate (B1203915) anion, which then coordinates to a metal center. The bulky 1-phenylethyl group at the ortho position plays a crucial role in influencing the coordination geometry and the stability of the resulting complex.

Transition metal complexes with phenolate ligands are a significant area of study due to their diverse applications. researchgate.net The synthesis of such complexes can be achieved through various methods, including the reaction of the phenol (B47542) with a metal salt in the presence of a base. The characterization of these complexes is carried out using a suite of spectroscopic and analytical techniques. For instance, in the characterization of copper(II) and cobalt(II) complexes with Schiff bases derived from substituted phenols, techniques such as elemental analysis, molar conductance, magnetic susceptibility, mass spectrometry, IR, and UV-Visible spectroscopy are employed. researchgate.net These methods help in determining the stoichiometry, the nature of the metal-ligand bonding, and the geometry of the complexes. researchgate.netamanote.com The infrared spectra, for example, can confirm the coordination of the phenol by observing a shift in the C-O stretching frequency upon complexation.

While specific data for metal complexes of 4-Methyl-2-(1-phenylethyl)phenol is not extensively documented in publicly available literature, the general principles of synthesis and characterization for similar substituted phenols are well-established. researchgate.netamanote.com The expected coordination would involve the phenolate oxygen, and depending on the reaction conditions and the presence of other coordinating groups, the ligand can act as a monodentate or be part of a larger polydentate ligand framework.

| Analytical Technique | Information Obtained |

| Elemental Analysis | Determination of the empirical formula of the complex. |

| Molar Conductance | Indicates the electrolytic or non-electrolytic nature of the complex. researchgate.net |

| Magnetic Susceptibility | Provides information about the electronic structure and geometry of the complex. researchgate.net |

| Mass Spectrometry | Confirms the molecular weight of the complex. researchgate.net |

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand to the metal ion. researchgate.net |

| UV-Visible Spectroscopy | Gives insights into the electronic transitions and the coordination geometry of the complex. researchgate.net |

Exploration of Catalytic Potentials of Derived Metal Complexes

Metal complexes derived from phenolic ligands are widely explored for their catalytic activities in various organic transformations. researchgate.net These complexes are particularly promising as catalysts in oxidation reactions. researchgate.netorientjchem.org For instance, iron(III) complexes of phenolate ligands have been studied as functional models for catechol dioxygenase enzymes, which catalyze the oxidative cleavage of catechols. ias.ac.in The electronic and steric environment around the metal center, dictated by the ligand, plays a crucial role in the catalytic efficiency.

Copper complexes with phenolic ligands have also shown significant catalytic activity in the oxidation of phenols. orientjchem.org The catalytic cycle often involves the binding of the substrate to the metal center, followed by electron transfer processes. nih.gov In the case of a dicopper(II) complex with a bridging phenoxo moiety, the complex was found to catalyze the oxidation of catechol, where the bridging phenoxo groups facilitate the process by acting as a Brønsted base. nih.gov The turnover number (kcat) for this particular copper complex in catecholase activity was reported to be 7.2 × 10³ h⁻¹. nih.gov

| Catalytic Reaction | Metal Complex Type | Key Findings |

| Olefin Oxidation | Vanadium complexes with hydrazone and hydroxamate ligands | Effective catalytic efficiency under mild conditions using tert-butyl hydrogen peroxide as an oxidant. researchgate.net |

| Catechol Cleavage | Iron(III) complexes of tripodal phenolate ligands | Act as functional models for intradiol-cleaving catechol dioxygenase enzymes. ias.ac.in |

| Phenol Oxidation | Copper(II) complexes with pyrazole-based ligands | Exhibit catalytic activity in the environmentally friendly oxidation of phenol using hydrogen peroxide. orientjchem.org |

| Catecholase Activity | Dicopper(II) complex with bridging phenoxo moieties | Demonstrates weak ferromagnetic interactions and significant catecholase activity. nih.gov |

Role as Stabilizers in Polymer and Material Degradation Studies

The degradation of polymeric materials due to environmental factors such as heat, light, and oxygen is a significant concern that limits their lifespan and performance. Phenolic compounds, particularly sterically hindered phenols like 4-Methyl-2-(1-phenylethyl)phenol, are widely used as antioxidants to inhibit these degradation processes. partinchem.comvinatiorganics.com

Mechanistic Insights into Antioxidant Action in Polymeric Systems

The primary mechanism by which phenolic antioxidants protect polymers is by interrupting the free-radical chain reactions that lead to oxidative degradation. numberanalytics.comvurup.sk The process of thermal oxidation in polymers involves initiation, propagation, and termination steps. vurup.sk

Initiation: Formation of free radicals (P•) from the polymer chain due to heat or mechanical stress. Propagation: The polymer radical (P•) reacts with oxygen to form a peroxy radical (POO•), which then abstracts a hydrogen atom from another polymer chain to form a hydroperoxide (POOH) and a new polymer radical. Chain Branching: Hydroperoxides can decompose to form more radicals, accelerating the degradation process.

The effectiveness of a phenolic antioxidant is influenced by its chemical structure, molecular weight, and compatibility with the polymer matrix. partinchem.comvinatiorganics.com Higher molecular weight and good compatibility lead to lower volatility and better resistance to extraction, ensuring long-term protection. partinchem.com

| Stage of Oxidation | Reaction | Role of Phenolic Antioxidant |

| Initiation | Polymer → P• | - |

| Propagation | P• + O₂ → POO• | Donates a hydrogen atom to POO• to form a stable polymer hydroperoxide and a phenoxy radical. |

| POO• + PH → POOH + P• | Prevents the abstraction of hydrogen from the polymer chain. | |

| Termination | Phenol-OH + POO• → Phenol-O• + POOH | The resulting phenoxy radical is stabilized by steric hindrance and resonance. |

Investigations into Biological Activities and Mechanistic Understanding

Antioxidant Activity and Free Radical Scavenging Mechanisms

Phenolic compounds are well-established as potent antioxidants, primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. nih.gov This action helps to mitigate oxidative stress, a process implicated in numerous pathological conditions. The antioxidant capacity of phenols is intrinsically linked to their molecular structure, including the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring. nih.govresearchgate.net

The primary mechanism for free radical scavenging by phenols is Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a radical species (e.g., a peroxyl radical, ROO•), thus quenching the radical and terminating the oxidative chain reaction. nih.govnih.gov The resulting phenoxy radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive than the initial free radical. nih.gov Another potential mechanism is Sequential Proton Loss Electron Transfer (SPLET), which is favored in polar solvents where the phenol (B47542) can ionize to a phenoxide anion, a potent electron donor. nih.gov

The phenolic hydroxyl (-OH) group is the cornerstone of the antioxidant activity of compounds like 4-Methyl-2-(1-phenylethyl)phenol. nih.gov This functional group serves as the primary site for the donation of a hydrogen atom to neutralize highly reactive oxygen species (ROS). nih.govnih.gov The efficiency of this neutralization process is governed by the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation and thus enhances antioxidant activity. researchgate.net

For 4-Methyl-2-(1-phenylethyl)phenol, the presence of alkyl substituents (the methyl and 1-phenylethyl groups) on the benzene (B151609) ring can influence its antioxidant potential. These electron-donating groups can modulate the electronic density of the aromatic ring, thereby affecting the stability of the phenoxy radical formed after hydrogen donation. researchgate.net Generally, electron-donating groups enhance the stabilizing resonance effect, which can lead to increased antioxidant efficacy. researchgate.net The steric hindrance provided by bulky substituents, such as the 1-phenylethyl group, can also play a role by influencing the accessibility of the hydroxyl group to radicals and the stability of the resulting phenoxy radical. wikipedia.org

Computational Studies on Antiviral Potentials, e.g., against SARS-CoV-2

The global health crisis precipitated by SARS-CoV-2 spurred extensive research into novel antiviral agents. Phenolic compounds, recognized for their broad-spectrum antiviral properties, became a significant focus of these investigations. ekb.egnih.gov Computational methods, or in silico studies, have been instrumental in rapidly screening large libraries of natural and synthetic compounds for potential activity against viral targets. nih.govnih.govdovepress.com

In silico screening techniques, such as molecular docking, are used to predict the binding interactions between a ligand (e.g., a phenolic compound) and a biological target, typically a key viral protein. dovepress.com For SARS-CoV-2, major targets for such studies include the main protease (3CLpro) and the papain-like protease (PLpro), both of which are crucial for viral replication. nih.gov These computational models calculate a binding affinity or docking score, which estimates the strength of the interaction. A more negative binding affinity generally suggests a more stable and potentially more effective inhibitory interaction. dovepress.comresearchgate.net

While specific in silico studies on 4-Methyl-2-(1-phenylethyl)phenol against SARS-CoV-2 are not prominently published, research on other phenolic compounds provides a framework for its potential. For instance, studies on polyphenols from Ocimum basilicum demonstrated that compounds with multiple hydroxyl groups showed favorable binding affinities to the SARS-CoV-2 main protease. dovepress.com These findings suggest that the phenolic scaffold is a promising starting point for antiviral drug design.

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity. For phenolic compounds, SAR analyses have shown that the number and position of hydroxyl groups are critical for antiviral effects. nih.gov An increased number of hydroxyl groups often correlates with higher antiviral activity, likely due to an increased capacity for hydrogen bonding with amino acid residues in the active site of viral enzymes. dovepress.comnih.gov

The antiviral activity of phenolic compounds is influenced by their ability to interact with key viral proteins, thereby inhibiting their function. nih.gov The specific arrangement of substituents on the phenolic ring of 4-Methyl-2-(1-phenylethyl)phenol would dictate its binding mode and affinity for viral targets. The hydrophobic nature of the 1-phenylethyl and methyl groups could facilitate interactions with hydrophobic pockets within a target protein, while the hydroxyl group could form critical hydrogen bonds.

Research on the Bioactivity of Structurally Related Substituted Phenol Analogs

The biological activities of analogs structurally related to 4-Methyl-2-(1-phenylethyl)phenol provide valuable insights into the potential therapeutic applications of this class of compounds. One such analog that has been the subject of investigation is 4-Methyl-2,6-bis(1-phenylethyl)phenol (B161580).

Research has demonstrated that 4-Methyl-2,6-bis(1-phenylethyl)phenol exhibits significant anti-proliferative activity against various cancer cell lines. nih.gov Studies have shown that this compound can suppress the growth and survival of cancer cells by inducing apoptosis, or programmed cell death. nih.govresearchgate.net

In one study, 4-Methyl-2,6-bis(1-phenylethyl)phenol was identified as having the strongest anti-proliferative effect among several tested compounds on MDA-MB-231 human breast cancer cells. nih.gov Its activity was also confirmed against other cancer cell lines, including C6 glioma, HCT-15 human colon adenocarcinoma, and LoVo human colon cancer cells. nih.gov The induction of apoptosis in C6 glioma cells was evidenced by characteristic morphological changes, the formation of apoptotic bodies, and nuclear fragmentation. nih.gov

Further mechanistic studies revealed that the pro-apoptotic effects of related phenolic compounds involve the activation of caspases, a family of proteases that execute the apoptotic program. For example, a similar compound, 4-isopropyl-2,6-bis(1-phenylethyl)phenol, was found to increase the levels of cleaved caspases-3, -7, and -9, and to upregulate the pro-apoptotic protein Bax. nih.gov

In Vitro Anti-proliferative Investigations (e.g., for 4-Methyl-2,6-bis(1-phenylethyl)phenol)

Induction of Apoptosis in Cancer Cell Lines

Studies on 4-methyl-2,6-bis(1-phenylethyl)phenol have demonstrated its ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This compound has shown potent anti-proliferative activity against MDA-MB 231 breast cancer cells. Furthermore, it has been observed to suppress the survival of other cancer cell lines, including C6 glioma, HCT-15, and LoVo cells. nist.gov

The induction of apoptosis in C6 glioma cells by 4-methyl-2,6-bis(1-phenylethyl)phenol is marked by distinct morphological changes. These include the formation of apoptotic bodies, nuclear fragmentation, and chromatin condensation. nist.gov The presence of early-apoptotic cells was confirmed through staining with FITC-Annexin V/PI. nist.gov

Table 1: Anti-proliferative Activity of 4-methyl-2,6-bis(1-phenylethyl)phenol on Various Cancer Cell Lines

| Cell Line | Cancer Type | Outcome | Reference |

| MDA-MB 231 | Breast Cancer | Strong anti-proliferative activity | nist.gov |

| C6 glioma | Brain Cancer | Suppressed survival, induced apoptosis | nist.gov |

| HCT-15 | Colon Cancer | Suppressed survival | nist.gov |

| LoVo | Colon Cancer | Suppressed survival | nist.gov |

This interactive table summarizes the observed effects of 4-methyl-2,6-bis(1-phenylethyl)phenol on different cancer cell lines as reported in the cited literature.

Modulation of Cellular Signaling Pathways (e.g., Caspase, Bcl-2, Src, STAT3)

The apoptotic activity of 4-methyl-2,6-bis(1-phenylethyl)phenol is intrinsically linked to its ability to modulate key cellular signaling pathways that regulate cell survival and death. Research has shown that this compound significantly enhances the activation of caspase-3 and caspase-9, which are crucial executioner and initiator caspases in the apoptotic cascade, respectively. nist.gov

Furthermore, treatment with 4-methyl-2,6-bis(1-phenylethyl)phenol leads to a decrease in the protein levels of Bcl-2, an anti-apoptotic protein. nist.gov By downregulating Bcl-2, the compound shifts the cellular balance towards apoptosis. In addition to the caspase and Bcl-2 pathways, this phenolic derivative also affects cell survival signaling by diminishing the phosphorylation levels of Src and STAT3 in C6 glioma cells. nist.gov The inhibition of these pathways further contributes to its anti-cancer effects.

Table 2: Modulation of Cellular Signaling Pathways by 4-methyl-2,6-bis(1-phenylethyl)phenol in C6 Glioma Cells

| Signaling Pathway | Effect of Treatment | Consequence | Reference |

| Caspase-3 | Enhanced activation | Promotion of apoptosis | nist.gov |

| Caspase-9 | Enhanced activation | Initiation of apoptosis | nist.gov |

| Bcl-2 | Decreased protein level | Inhibition of anti-apoptotic signals | nist.gov |

| Src | Diminished phosphorylation | Blockage of survival signaling | nist.gov |

| STAT3 | Diminished phosphorylation | Blockage of survival signaling | nist.gov |

This interactive table outlines the specific effects of 4-methyl-2,6-bis(1-phenylethyl)phenol on key cellular signaling molecules as documented in scientific research.

Antimicrobial and Antifungal Activity Studies of Phenolic Derivatives

Phenolic compounds are widely recognized for their antimicrobial and antifungal properties. These activities are often attributed to their chemical structure, which can disrupt microbial cell membranes and interfere with essential cellular processes.

The antimicrobial potential of phenolic derivatives has been explored in various studies. For instance, thymol (B1683141) derivatives, which share a phenolic structure, have been investigated for their activity against methicillin-resistant Staphylococcus aureus (MRSA). One such derivative, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has demonstrated antimicrobial activity against MRSA and the ability to prevent biofilm formation. nih.gov Chlorothymol was found to have a Minimum Inhibitory Concentration (MIC) of 32 μg/ml against MRSA strains. jmb.or.kr

In the realm of antifungal activity, phenolic compounds like p-cresol (B1678582) (4-methylphenol) have been studied. Research has shown that p-cresol exhibits antifungal properties against various fungal species. kmkjournals.com In a comparative study, p-cresol demonstrated greater antifungal activity than phenol against several tested fungi, with MIC values varying depending on the fungal species. For example, the MIC of p-cresol against Penicillium griseofulvum and Trichoderma citrinoviride was found to be 0.1 mg/mL. kmkjournals.com Another phenolic compound, 2,4-bis(1,1-dimethylethyl)phenol, produced by an actinobacterium, has also been identified as having potent antifungal activity. nist.govnih.gov

Table 3: Antimicrobial and Antifungal Activity of Selected Phenolic Derivatives

| Compound | Target Organism | Activity | Reported MIC | Reference |

| 4-chloro-2-isopropyl-5-methylphenol | Staphylococcus aureus (MRSA) | Antimicrobial, Anti-biofilm | 32 μg/ml | nih.govjmb.or.kr |

| p-Cresol (4-methylphenol) | Penicillium griseofulvum | Antifungal | 0.1 mg/mL | kmkjournals.com |

| p-Cresol (4-methylphenol) | Trichoderma citrinoviride | Antifungal | 0.1 mg/mL | kmkjournals.com |

| 2,4-bis(1,1-dimethylethyl)phenol | Pithomyces atro-olivaceous | Antifungal | Not specified | nist.govnih.gov |

This interactive table provides a summary of the antimicrobial and antifungal activities of various phenolic derivatives as reported in the scientific literature.

Analytical Methodologies in Chemical Research

Advanced Chromatographic Techniques for Analysis and Characterization

Chromatographic techniques are paramount for the separation and analysis of complex mixtures, as well as for the purification of individual compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used chromatographic methods in modern chemical research.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. The development of a robust HPLC method is critical for achieving accurate and reproducible results. For the analysis of phenolic compounds like 4-Methyl-2-(1-phenylethyl)phenol, reversed-phase HPLC is often the method of choice.

A typical HPLC method for a substituted phenol (B47542) would involve a C18 column, which provides a non-polar stationary phase. The separation is then achieved by using a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The elution of the compound is controlled by the gradient of the mobile phase, starting with a higher water content and gradually increasing the proportion of the organic solvent.

For the detection of 4-Methyl-2-(1-phenylethyl)phenol, a UV detector is commonly employed, as the aromatic rings in the molecule absorb ultraviolet light at a characteristic wavelength, typically around 274 nm for phenols. epa.gov The retention time of the compound under specific HPLC conditions is a key parameter for its identification. While a specific method for 4-Methyl-2-(1-phenylethyl)phenol is not extensively documented, a plausible starting point for method development is outlined in the table below, based on established methods for similar phenolic compounds. mdpi.comacademicjournals.org

| Parameter | Recommended Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water |

| Detection | UV at 274 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This table presents a hypothetical HPLC method for 4-Methyl-2-(1-phenylethyl)phenol based on common practices for analyzing similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of volatile compounds like 4-Methyl-2-(1-phenylethyl)phenol.

In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. The separation occurs in a capillary column, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification.

The mass spectrum of 4-Methyl-2-(1-phenylethyl)phenol is expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. For instance, data for the related compound 4-(1-phenylethyl)phenol (B155313) shows a prominent peak at m/z 183, which corresponds to the loss of a methyl group. nih.gov The retention index, a measure of where a compound elutes in a GC system relative to a series of n-alkanes, is another important parameter for identification. nih.govnist.gov

| Analytical Parameter | Expected Value/Characteristic |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion Peak (M+) | m/z 212 |

| Key Fragment Ions | Expected fragments from loss of methyl, phenyl, and other functional groups. |

| Kovats Retention Index | Dependent on the specific GC column and conditions. |

This table outlines the expected GC-MS parameters for 4-Methyl-2-(1-phenylethyl)phenol based on the analysis of similar compounds.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms, the types of functional groups present, and the three-dimensional arrangement of atoms in space.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR are routinely used to map out the carbon-hydrogen framework of a compound.

For 4-Methyl-2-(1-phenylethyl)phenol, the ¹H NMR spectrum would provide a wealth of information. The chemical shifts of the protons would indicate their local electronic environment. For example, the protons on the aromatic rings would appear in the downfield region (typically 6.5-8.0 ppm), while the protons of the methyl and ethyl groups would be found in the upfield region. The splitting patterns of the signals, due to spin-spin coupling, would reveal the connectivity of the protons.

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |

| ¹H | Aromatic Protons: 6.5 - 7.5 | Multiplets |

| Phenolic -OH: ~5.0 (variable) | Singlet | |

| Methine -CH: ~4.1 | Quartet | |

| p-Methyl -CH₃: ~2.3 | Singlet | |

| Ethyl -CH₃: ~1.6 | Doublet | |

| ¹³C | Aromatic Carbons: 115 - 155 | Multiple signals |

| Methine Carbon: ~40 | ||

| p-Methyl Carbon: ~20 | ||

| Ethyl Carbon: ~22 |

This table provides estimated NMR data for 4-Methyl-2-(1-phenylethyl)phenol based on known values for similar molecular structures.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of 4-Methyl-2-(1-phenylethyl)phenol would exhibit several characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methyl and ethyl groups would appear just below 3000 cm⁻¹. spectrabase.com Data from the closely related 4-(1-phenylethyl)phenol shows these characteristic peaks. nih.govnist.gov

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Phenolic O-H | 3200 - 3600 (broad) |

| Aromatic C-H | > 3000 |

| Aliphatic C-H | < 3000 |

| Aromatic C=C | 1450 - 1600 |

This table summarizes the expected characteristic IR absorption bands for 4-Methyl-2-(1-phenylethyl)phenol.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide highly accurate bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's solid-state conformation.

For 4-Methyl-2-(1-phenylethyl)phenol, a successful X-ray crystallographic analysis would require the growth of a single crystal of suitable quality. The crystal would then be irradiated with X-rays, and the diffraction pattern would be collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While no specific crystal structure data for 4-Methyl-2-(1-phenylethyl)phenol has been published, studies on structurally related Schiff bases derived from (R)-1-phenylethylamine provide insights into the potential solid-state packing and intermolecular interactions, such as hydrogen bonding. nih.govnih.gov The crystal data for such related compounds can give an indication of the expected crystal system and unit cell parameters.

| Parameter | Example Data from a Related Structure |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c, β (specific to the compound) |

| Intermolecular Interactions | Hydrogen bonding involving the phenolic -OH group |

This table presents example crystallographic data from a related compound to illustrate the type of information obtained from X-ray crystallography.

Conclusion and Future Research Directions

Synthesis of Novel Analogs with Tailored Structures

The development of synthetic methodologies for novel analogs of 4-Methyl-2-(1-phenylethyl)phenol is a foundational area for future research. While the ortho-alkylation of cresols with styrene (B11656) in the presence of aluminum cresolates is a known route for producing related structures, such as 2,6-di(α-methylbenzyl)-4-methylphenol, the selective synthesis of the mono-substituted target compound presents an ongoing challenge. osti.gov Future synthetic endeavors should focus on achieving high regioselectivity to favor the 2-substituted product over other isomers.

Furthermore, the synthesis of a library of analogs with systematic variations in their molecular structure would be highly valuable. This could involve:

Modification of the Phenolic Ring: Introducing different alkyl or electron-withdrawing/donating groups at other positions on the phenol (B47542) ring to modulate the electronic properties and steric hindrance around the hydroxyl group.

Substitution on the Phenylethyl Moiety: Introducing substituents on the phenyl ring of the 1-phenylethyl group to fine-tune the compound's lipophilicity and potential for intermolecular interactions.

Varying the Alkyl Linker: Replacing the ethylidene bridge with other short alkyl chains to probe the impact of conformational flexibility on the compound's properties.

The synthesis of chiral analogs is also a significant avenue for exploration. Since the 1-phenylethyl group contains a stereocenter, the development of stereoselective synthetic routes would allow for the investigation of the differential properties of the (R)- and (S)-enantiomers.

Deeper Mechanistic Understanding of Chemical Transformations

A thorough mechanistic understanding of the chemical transformations involving 4-Methyl-2-(1-phenylethyl)phenol is crucial for optimizing its synthesis and predicting its behavior in various applications. Key areas for investigation include:

Mechanism of ortho-Alkylation: A detailed study of the reaction mechanism for the selective ortho-alkylation of 4-methylphenol with styrene is warranted. This would involve identifying the active catalytic species, elucidating the role of the aluminum cresolate catalyst, and understanding the factors that govern the regioselectivity of the reaction. osti.gov

Oxidation and Radical Scavenging Pathways: As a hindered phenol, 4-Methyl-2-(1-phenylethyl)phenol is expected to exhibit antioxidant properties. Future research should focus on elucidating the mechanism of its reaction with various radical species. This includes identifying the structure of the resulting phenoxyl radical and any subsequent reaction products.

Photochemical Stability and Degradation: Investigating the photochemical stability of 4-Methyl-2-(1-phenylethyl)phenol and the mechanisms of its degradation under UV irradiation would be important for applications where it might be exposed to light.

Advancements in Computational Modeling for Predictive Chemistry

Computational modeling presents a powerful tool for accelerating the exploration of 4-Methyl-2-(1-phenylethyl)phenol and its analogs. Future computational studies should aim to:

Predict Physicochemical Properties: Employing density functional theory (DFT) and other computational methods to predict key physicochemical properties such as bond dissociation energies of the O-H bond, ionization potentials, and electron affinities. These parameters are crucial for understanding the compound's antioxidant activity.

Simulate Reaction Mechanisms: Using computational tools to model the reaction pathways for the synthesis and degradation of 4-Methyl-2-(1-phenylethyl)phenol. This can provide insights into transition state geometries and activation energies, aiding in the design of more efficient synthetic routes.

Structure-Activity Relationship (SAR) Studies: Developing quantitative structure-activity relationship (QSAR) models for a series of analogs to correlate their structural features with their predicted antioxidant efficacy or other biological activities. This would enable the rational design of new analogs with enhanced properties.

Exploration of Emerging Catalytic and Materials Science Applications

The unique structure of 4-Methyl-2-(1-phenylethyl)phenol suggests its potential utility in catalysis and materials science. Future research in this area should explore:

Ligand Development for Catalysis: Investigating the use of 4-Methyl-2-(1-phenylethyl)phenol and its derivatives as ligands for transition metal catalysts. The sterically hindered phenolic oxygen could coordinate to a metal center, influencing the catalyst's activity and selectivity in various organic transformations.

Monomers for Polymer Synthesis: Exploring the potential of 4-Methyl-2-(1-phenylethyl)phenol as a monomer or co-monomer in the synthesis of novel polymers. The phenolic group could be used for polymerization reactions, potentially leading to materials with tailored thermal stability, antioxidant properties, or specific recognition capabilities.

Functional Additives for Materials: Evaluating the efficacy of 4-Methyl-2-(1-phenylethyl)phenol as a functional additive in various materials. Its antioxidant properties could be harnessed to improve the stability and lifetime of polymers, lubricants, and other organic materials.

Comprehensive Elucidation of Biological Action Mechanisms

While the biological activities of many alkylated phenols have been studied, the specific biological effects and mechanisms of action of 4-Methyl-2-(1-phenylethyl)phenol remain largely unknown. A comprehensive research program should be initiated to:

Evaluate Antioxidant and Anti-inflammatory Activity: Conduct in vitro and in cell-based assays to quantify the antioxidant and anti-inflammatory properties of 4-Methyl-2-(1-phenylethyl)phenol. This would involve assessing its ability to scavenge various reactive oxygen species (ROS) and inhibit inflammatory pathways.

Investigate Enzyme Inhibition: Screen 4-Methyl-2-(1-phenylethyl)phenol for its ability to inhibit specific enzymes that are relevant to disease processes. Its structural similarity to other phenolic compounds suggests it could be a candidate for inhibiting enzymes such as cyclooxygenases or lipoxygenases.

Assess Potential as an Endocrine Disruptor: Given that some alkylphenols are known to be endocrine disruptors, it is imperative to investigate the potential of 4-Methyl-2-(1-phenylethyl)phenol to interact with nuclear receptors and other components of the endocrine system.

Data Tables

Table 1: Predicted Physicochemical Properties of 4-Methyl-2-(1-phenylethyl)phenol

| Property | Predicted Value | Method |

| Molecular Weight | 212.29 g/mol | --- |

| LogP | 4.2 | Computational Prediction |

| pKa | 10.5 | Computational Prediction |

| O-H Bond Dissociation Energy | 85-90 kcal/mol | Estimated based on related hindered phenols |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.